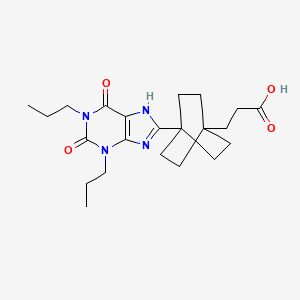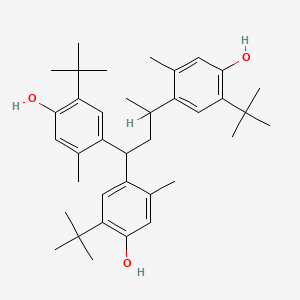
Bromure de 2,3,5-triphényltétrazolium
Vue d'ensemble
Description
2,3,5-Triphenyltetrazolium bromide is a chemical compound with the molecular formula C19H15BrN4. It is commonly used as a redox indicator in various biochemical assays. This compound is particularly known for its ability to be reduced to a red formazan product, which is useful in assessing cell viability and metabolic activity.
Applications De Recherche Scientifique
2,3,5-Triphenyltetrazolium bromide has a wide range of applications in scientific research:
Biochemistry: Used as a redox indicator to assess cell viability and metabolic activity.
Botany: Employed in seed viability tests to determine the health of seeds.
Medicine: Utilized in histological studies to identify ischemic areas in tissues.
Microbiology: Acts as an indicator of bacterial dehydrogenase activity.
Mécanisme D'action
Target of Action
The primary target of 2,3,5-Triphenyltetrazolium Bromide (TTC) is the dehydrogenase enzymes present in living cells . These enzymes play a crucial role in the oxidation-reduction reactions within the cell, particularly in the mitochondria .
Mode of Action
TTC acts as an oxidation-reduction indicator . In its oxidized form, TTC is colorless. When it comes into contact with dehydrogenase enzymes in a living cell, it gets reduced to a deep red, water-insoluble compound known as formazan . This reduction process is facilitated by the dehydrogenase enzymes, especially those located in the mitochondria .
Biochemical Pathways
The reduction of TTC to formazan is a part of the cellular respiration process, specifically the electron transport chain in the mitochondria . The dehydrogenase enzymes involved in this process help in the transfer of electrons from various substrates to TTC, leading to its reduction .
Result of Action
The reduction of TTC to formazan results in a color change from colorless to deep red . This color change is used as an indicator of cellular viability and metabolic activity . In the context of tissue ischemia or infarction, viable tissues will appear red due to the presence of formazan, while infarcted or non-viable tissues will remain colorless due to the loss of dehydrogenase activity .
Action Environment
The action of TTC can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for the reduction process . Furthermore, the concentration of TTC used can also affect the staining intensity, with a commonly used concentration being 2% (w/v) . The type of tissue or cell being tested may also require adjustments in the concentration of TTC used .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triphenyltetrazolium bromide involves several steps:
Synthesis of Phenylhydrazone: Phenylhydrazine is dissolved in 95% ethanol, and benzaldehyde is added. The mixture is refluxed in a water bath for 1 hour to obtain phenylhydrazone.
Coupling Reaction: The phenylhydrazone is dissolved in pyridine and coupled with a diazonium salt of aniline.
Formation of 2,3,5-Triphenyltetrazolium Bromide: The coupled product is dissolved in methanol, and isoamyl nitrite is added. Hydrochloric acid gas is then bubbled through the solution, followed by heating in a water bath.
Industrial Production Methods
Industrial production methods for 2,3,5-Triphenyltetrazolium bromide typically involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5-Triphenyltetrazolium bromide primarily undergoes reduction reactions. It is reduced by dehydrogenase enzymes in living cells to form a red formazan product. This reduction is a key feature that makes it useful as a redox indicator.
Common Reagents and Conditions
Reagents: Common reagents include dehydrogenase enzymes, isoamyl nitrite, and hydrochloric acid.
Conditions: The reduction reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major product formed from the reduction of 2,3,5-Triphenyltetrazolium bromide is 1,3,5-triphenylformazan, which is red and insoluble in water .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5-Triphenyltetrazolium chloride
- 2,3,5-Triphenyltetrazolium iodide
- 2,3,5-Triphenyltetrazolium sulfate
Uniqueness
2,3,5-Triphenyltetrazolium bromide is unique due to its specific redox properties and its ability to form a distinct red formazan product upon reduction. This makes it particularly useful in assays where visual confirmation of cell viability is required .
Propriétés
IUPAC Name |
2,3,5-triphenyltetrazol-2-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N4.BrH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSUTKMFUHJPNB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
902-00-1 (Parent) | |
| Record name | Triphenyltetrazolium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60892988 | |
| Record name | 2,3,5-Triphenyltetrazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096-80-6 | |
| Record name | 2,3,5-Triphenyltetrazolium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1096-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenyltetrazolium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Tetrazolium, 2,3,5-triphenyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5-Triphenyltetrazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60892988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-triphenyltetrazolium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLTETRAZOLIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS1U1P5FP9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[[1-(4-CHLOROPHENYL)CYCLOHEXYL]OXY]ETHYL(DIETHYL)AMMONIUM CHLORIDE](/img/structure/B1683205.png)

